molecular formula C9H8BrFO B1522613 1-(5-Bromo-2-fluorophenyl)propan-1-one CAS No. 864774-65-2

1-(5-Bromo-2-fluorophenyl)propan-1-one

Cat. No. B1522613
M. Wt: 231.06 g/mol
InChI Key: ZTNPZJQLIBWJDY-UHFFFAOYSA-N
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Description

“1-(5-Bromo-2-fluorophenyl)propan-1-one” is an organic intermediate . It belongs to the category of heterocyclic organic compounds . Its molecular formula is C9H8BrFO . This compound can form carbazole heterocyclic compounds with nitrogen compounds .


Synthesis Analysis

The synthesis of “1-(5-Bromo-2-fluorophenyl)propan-1-one” involves the use of hydrazine . The solution of the compound in dry hydrazine was heated to 115°C overnight. The mixture was then cooled down, and water was added, followed by extraction with dichloromethane .


Molecular Structure Analysis

The molecular formula of “1-(5-Bromo-2-fluorophenyl)propan-1-one” is C9H8BrFO . The average mass is 231.062 Da, and the monoisotopic mass is 229.974243 Da .


Chemical Reactions Analysis

“1-(5-Bromo-2-fluorophenyl)propan-1-one” can form carbazole heterocyclic compounds with nitrogen compounds . More detailed information about its chemical reactions could not be found in the available resources.

Scientific Research Applications

Subheading Occupational Health Risks and Neurotoxicity

1-Bromopropane (1-BP), a solvent similar to 1-(5-Bromo-2-fluorophenyl)propan-1-one, raises concerns regarding neurotoxicity and other health risks in occupational settings, particularly in industries like dry cleaning and manufacturing processes requiring solvents. Workers exposed to 1-BP have shown clinical manifestations of neurotoxicity, prompting calls for increased awareness and control methods to limit exposure in workplaces where its use is rising (MMWR, 2008).

Applications in Fluorescence and Molecular Logic Systems

Subheading Molecular Logic Systems and Fluorescence Applications

A novel fluorophore, synthesized and characterized in research, exhibits properties that make it applicable as a pH-controlled molecular switch, a sensor for protic solvent polarity, and a selective quencher for Hg2+ ions due to its fluorescence characteristics. This showcases the potential of compounds like 1-(5-Bromo-2-fluorophenyl)propan-1-one in developing multifunctional molecular logic systems based on their fluorescence behavior (Zhang et al., 2008).

Insights into Dermal Absorption and Toxicity

Subheading Dermal Absorption Characteristics and Toxicity

Studies on 1-Bromopropane's (1-BP) dermal absorption highlight the significant impact of exposure type and duration on its penetration levels, with notable differences observed between neat and aqueous solution exposures. The research reveals the compound's cytotoxicity without corrosive properties, which might offer insights into handling and safety measures for related compounds like 1-(5-Bromo-2-fluorophenyl)propan-1-one in industrial applications (Frasch et al., 2011).

Novel Synthesis Methods and Structural Analysis

Subheading Innovative Synthesis Techniques and Structural Insights

Research delving into new methods for synthesizing chemical structures, such as the creation of 1-(4-Bromophenyl)-3-(2-Chloro-6-Fluorophenyl) Prop-2-En-1-One, provides valuable information on the molecular architecture and properties of bromo-fluorophenyl compounds. These studies, employing techniques like FTIR, proton NMR, and UV-Visible spectroscopy, coupled with density functional theory, offer a comprehensive understanding of the compound's characteristics, potentially applicable to the analysis and handling of 1-(5-Bromo-2-fluorophenyl)propan-1-one (Bhumannavar, 2021).

Safety And Hazards

The safety data sheet of “1-(5-Bromo-2-fluorophenyl)propan-1-one” indicates that it is for research use only . It is not intended for medicinal, household, or other uses . The hazard statements include H301, H311, and H331 .

properties

IUPAC Name

1-(5-bromo-2-fluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrFO/c1-2-9(12)7-5-6(10)3-4-8(7)11/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTNPZJQLIBWJDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=C(C=CC(=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70680737
Record name 1-(5-Bromo-2-fluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70680737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Bromo-2-fluorophenyl)propan-1-one

CAS RN

864774-65-2
Record name 1-(5-Bromo-2-fluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70680737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 10 g (42.9 mmol) 1-(5-bromo-2-fluorophenyl)-1-propanol (Example 5A), 8.75 g (85.8 mmol) neutral aluminium oxide and 18.5 g (85.8 mmol) pyridinium chlorochromate in dichloromethane (100 ml) was stirred at room temperature for 4 h. The mixture was then filtered through silica gel (200 g, 0.06-0.2 mm) which was thoroughly washed with dichloromethane (1000 ml). The combined filtrates were washed with brine, dried over sodium sulfate and concentrated under reduced pressure. The crude title compound thus obtained (8.6 g, 87% of th.) was used in the next step without further purification.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
8.75 g
Type
reactant
Reaction Step One
Quantity
18.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To 1-(5-bromo-2-fluorophenyl)propan-1-ol (12.1 g, 64.8 mmol) in CH2Cl2 (100 mL) was added pyridinium dichromate (73.2 g, 194 mmol) and powdered molecular sieves. The mixture was stirred at room temperature for 16 hours. The reaction mixture was filtered through a pad of diatomaceous earth and washed with diethyl ether. The combined ether and CH2Cl2 layers were collected and concentrated under vacuum to afford 1-(5-bromo-2-fluorophenyl)propan-1-one (12.6 g, 98%) as a syrup. 1H NMR (CDCl3): δ 7.9-8.0 (m, 1H), 7.5-7.6 (m, 1H), 7.0 (t, 1H), 3.0-3.1 (m, 2H), 1.2 (t, 3H).
Quantity
12.1 g
Type
reactant
Reaction Step One
Quantity
73.2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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